4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide
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Overview
Description
4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, multiple aromatic rings, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and aromatic sites.
Coupling Reactions: The aromatic rings can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Carbodiimides: Used in amidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with specific molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: A simpler analog with a bromine atom on the benzamide ring.
4-bromo-N-methylbenzamide: Another analog with a methyl group on the benzamide ring.
4-bromo-N-(6-methylpyridin-2-yl)benzamide: A structurally similar compound with a pyridine ring.
Uniqueness
4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C25H22BrN5O |
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Molecular Weight |
488.4 g/mol |
IUPAC Name |
4-bromo-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H22BrN5O/c1-16-3-9-20(10-4-16)28-23-15-17(2)27-25(31-23)30-22-13-11-21(12-14-22)29-24(32)18-5-7-19(26)8-6-18/h3-15H,1-2H3,(H,29,32)(H2,27,28,30,31) |
InChI Key |
AELKSVSAZLDKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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